molecular formula C10H8BrNO B2706429 6-Bromo-3-methylisoquinolin-1(2H)-one CAS No. 872018-40-1

6-Bromo-3-methylisoquinolin-1(2H)-one

Cat. No. B2706429
CAS RN: 872018-40-1
M. Wt: 238.084
InChI Key: FHJSEWHWEJNWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-methylisoquinolin-1(2H)-one is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of 6-Bromo-3-methylisoquinolin-1(2H)-one is C10H8BrNO . The molecular weight is 238.08 .


Physical And Chemical Properties Analysis

The boiling point of 6-Bromo-3-methylisoquinolin-1(2H)-one is predicted to be 435.8±45.0 °C . The predicted density is 1.523±0.06 g/cm3 . The storage temperature is recommended to be 28 C .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Synthesis of Anticancer Intermediates : The compound has been highlighted as an important intermediate in the synthesis of drugs treating colon and rectal cancers. A synthetic route has been optimized, leading to high yield and demonstrating its significance in medicinal chemistry synthesis processes (He Zheng-you, 2010).

Microwave Irradiation Synthesis : A method involving microwave irradiation and solvent-free conditions facilitated the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of the compound, showcasing an efficient route for creating bioactive molecules (A. Mohammadi, S. S. S. Hossini, 2011).

Structural Studies : Research on the tautomeric structures of 2-aryl-3-bromoquinolin-4(1H)-ones provided insight into their existence in various states (NH-4-oxo derivatives) across solution and solid phases, offering valuable information for further chemical modifications and applications (M. Mphahlele et al., 2002).

Medicinal Chemistry and Biological Activity

Prodrug Systems : A study involving the synthesis of a compound acting as a prodrug system for 5-bromoisoquinolin-1-one indicated potential for selective drug delivery to hypoxic tissues, highlighting its relevance in targeted cancer therapies (I. Parveen et al., 1999).

Cytotoxic Evaluation : The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones, including derivatives of "6-Bromo-3-methylisoquinolin-1(2H)-one," showed significant antitumor activity against various human cancer cell lines. This research underscores the potential of these compounds in developing new anticancer agents (V. Delgado et al., 2012).

Material Science and Sensing Applications

Sensing Properties : Research on quinoline-based isomers, including derivatives of "6-Bromo-3-methylisoquinolin-1(2H)-one," demonstrated remarkable differences in sensing properties for Al3+ and Zn2+ ions. This indicates their potential application in developing selective and sensitive fluorescence sensors for metal ions, which is crucial for environmental monitoring and biochemical assays (Ananta Hazra et al., 2018).

Safety and Hazards

The safety information available indicates that 6-Bromo-3-methylisoquinolin-1(2H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

6-bromo-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJSEWHWEJNWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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